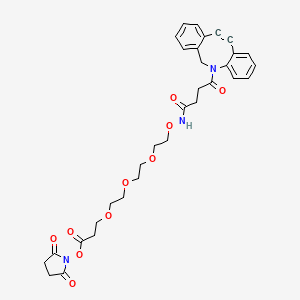
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexanecarboxylic acid and contains a methylamino group and an oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxopropyl group can be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential role in biological systems and interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including its effects on various biological targets.
Industry:
- Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can bind to enzymes and inhibit or activate their activity.
Modulate Pathways: It may modulate biochemical pathways by interacting with key proteins and receptors.
Cellular Effects: The compound can affect cellular processes such as signal transduction, gene expression, and metabolism.
類似化合物との比較
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound is similar in structure but lacks the oxopropyl group.
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound has a trifluoromethyl group instead of the methylamino group.
Uniqueness:
- The presence of both the methylamino and oxopropyl groups in trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid makes it unique and provides distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
4-[3-(methylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-12-10(13)7-4-8-2-5-9(6-3-8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
BKPMVPQZDDUDBD-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCC1CCC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)



![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)
